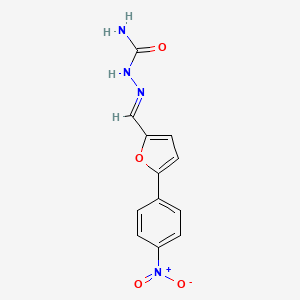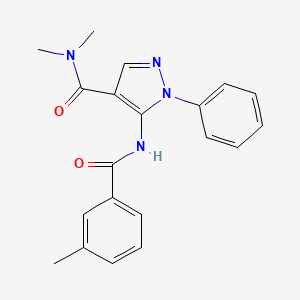![molecular formula C13H15N7S2 B5582424 2,6-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine](/img/structure/B5582424.png)
2,6-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine is a compound that belongs to the class of triazole-containing ligands. These ligands are known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry and materials science. The compound’s structure features a pyridine core substituted at the 2 and 6 positions with triazole groups, which are further functionalized with sulfanylmethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine typically involves a multi-step process. One common method is the “click” reaction, which is a copper(I)-catalyzed azide-alkyne cycloaddition. This reaction is known for its high efficiency and selectivity. The general steps include:
Formation of the azide intermediate: This involves the reaction of a suitable precursor with sodium azide.
Cycloaddition reaction: The azide intermediate is then reacted with an alkyne derivative in the presence of a copper(I) catalyst to form the triazole ring.
Functionalization: The triazole rings are further functionalized with sulfanylmethyl groups to yield the final product
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated systems to handle the multi-step synthesis efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine can undergo various chemical reactions, including:
Coordination reactions: Forms stable complexes with metal ions such as copper, iron, and lanthanides.
Oxidation and reduction: The sulfanylmethyl groups can undergo oxidation to form sulfoxides or sulfones.
Substitution reactions: The triazole rings can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Copper(I) salts: Used in the click reaction for triazole formation.
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Nucleophiles: For substitution reactions on the triazole rings.
Major Products
Metal complexes: Coordination with metal ions results in various metal-ligand complexes.
Oxidized derivatives: Sulfoxides and sulfones from oxidation reactions.
Substituted triazoles: From nucleophilic substitution reactions
Aplicaciones Científicas De Investigación
2,6-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine has several applications in scientific research:
Coordination chemistry: Used to form stable metal complexes for catalysis and materials science.
Medicinal chemistry:
Materials science: Used in the development of luminescent materials and supramolecular assemblies.
Biological studies: Investigated for its interactions with biomolecules and potential as a therapeutic agent
Mecanismo De Acción
The mechanism of action of 2,6-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine primarily involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal center, making it useful in catalysis and other applications. The triazole rings and sulfanylmethyl groups provide multiple binding sites, enhancing the compound’s versatility in forming complexes .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Similar structure but lacks the sulfanylmethyl groups.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridine: Contains alkyl groups instead of methyl groups on the triazole rings.
Uniqueness
2,6-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine is unique due to the presence of sulfanylmethyl groups, which can participate in additional chemical reactions and provide further functionalization options. This makes it more versatile compared to similar compounds that lack these functional groups .
Propiedades
IUPAC Name |
2,6-bis[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7S2/c1-19-8-14-17-12(19)21-6-10-4-3-5-11(16-10)7-22-13-18-15-9-20(13)2/h3-5,8-9H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHKYJONTOMXKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=NC(=CC=C2)CSC3=NN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![METHYL 2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETATE](/img/structure/B5582358.png)

![3-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5582372.png)


![4-{[(4-phenyl-2-pyrimidinyl)thio]acetyl}morpholine](/img/structure/B5582386.png)
![3-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B5582399.png)
![(3R*,4R*)-4-amino-1-[3-fluoro-5-(trifluoromethyl)benzyl]piperidin-3-ol](/img/structure/B5582403.png)
![3-(1H-imidazol-2-yl)-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5582417.png)
![3-{[4-(Trifluoromethyl)anilino]carbonyl}-2-pyrazinecarboxylic acid](/img/structure/B5582428.png)
![({5-[1-(2,6-difluoro-4-methoxybenzoyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5582436.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-N-(tetrahydrofuran-2-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5582438.png)
![1-{3-[3-(hydroxymethyl)-3-propyl-1-piperidinyl]-3-oxopropyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5582439.png)
